3-Acetoxy-2',5'-dichlorobenzophenone

Vue d'ensemble

Description

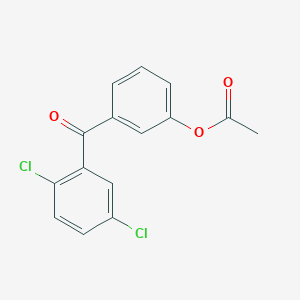

3-Acetoxy-2’,5’-dichlorobenzophenone is a synthetic organic compound with the molecular formula C15H10Cl2O3. It is known for its potential therapeutic and industrial applications. The compound consists of a benzophenone core substituted with acetoxy and dichloro groups, which contribute to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetoxy-2’,5’-dichlorobenzophenone typically involves the acetylation of 2’,5’-dichlorobenzophenone. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions usually include heating the mixture to a specific temperature to facilitate the acetylation process .

Industrial Production Methods

In an industrial setting, the production of 3-Acetoxy-2’,5’-dichlorobenzophenone may involve large-scale acetylation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Analyse Des Réactions Chimiques

Types of Reactions

3-Acetoxy-2’,5’-dichlorobenzophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or other reduced forms.

Substitution: The acetoxy and dichloro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols .

Applications De Recherche Scientifique

Chemistry

- Intermediate in Organic Synthesis : This compound serves as an important intermediate in the synthesis of various organic compounds, facilitating the development of more complex molecules.

Biology

- Antimicrobial Activity : Research indicates that 3-Acetoxy-2',5'-dichlorobenzophenone exhibits significant antimicrobial properties. Studies have shown its effectiveness against a range of bacterial strains, indicating potential for use in pharmaceutical formulations aimed at treating infections .

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. In vitro assays have demonstrated its ability to induce apoptosis in certain cancer cell lines, positioning it as a candidate for further therapeutic exploration .

Medicine

- Drug Development : Ongoing research aims to explore the therapeutic uses of this compound in drug formulations targeting various diseases, including cancer and infections. Its unique chemical structure allows for modifications that can enhance efficacy and reduce toxicity .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound against various pathogens. Results indicated a minimum inhibitory concentration (MIC) as low as 32 µg/mL against Staphylococcus aureus, showcasing its potential as a therapeutic agent .

- Anticancer Activity : In vitro tests on human cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 15 µM), suggesting its potential role as an anticancer drug candidate .

Mécanisme D'action

The mechanism of action of 3-Acetoxy-2’,5’-dichlorobenzophenone involves its interaction with specific molecular targets and pathways. The acetoxy and dichloro groups play a crucial role in its reactivity and biological activity. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing cellular processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

2’,5’-Dichlorobenzophenone: Lacks the acetoxy group, which affects its reactivity and applications.

3-Acetoxybenzophenone: Lacks the dichloro groups, resulting in different chemical properties and uses.

2’,5’-Dichloro-4’-methoxybenzophenone: Contains a methoxy group instead of an acetoxy group, leading to variations in its chemical behavior.

Uniqueness

Its combination of functional groups makes it a valuable compound for various research and industrial purposes .

Activité Biologique

3-Acetoxy-2',5'-dichlorobenzophenone is a synthetic organic compound belonging to the benzophenone family, characterized by an acetoxy group and dichloro substituents. This compound has garnered interest in various fields, particularly due to its potential biological activities , including anti-inflammatory , antimicrobial , and anticancer properties . This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₀Cl₂O₃. The structure features two phenyl rings connected by a carbonyl group, with an acetoxy group at the 3-position and chlorine atoms at the 2' and 5' positions. These functional groups significantly influence its reactivity and biological activity.

The biological effects of this compound are attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit enzymes involved in inflammatory and oxidative stress pathways.

- Induction of Apoptosis : It has been shown to induce apoptosis in cancer cells by activating specific signaling pathways.

- Antimicrobial Activity : The compound disrupts the integrity of microbial cell membranes, leading to cell death.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacteria and fungi. In a study assessing its effectiveness against common pathogens, the compound demonstrated significant inhibition zones, indicating its potential as an antimicrobial agent.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| C. albicans | 64 µg/mL |

This table illustrates the varying effectiveness of the compound against different microorganisms, highlighting its potential use in treating infections.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. Notably, it has shown promising results in inhibiting the proliferation of various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 10 |

| A549 (Lung Cancer) | 12 |

These findings suggest that the compound may serve as a lead for developing new anticancer therapies.

Study on Anti-inflammatory Effects

A recent study investigated the anti-inflammatory effects of this compound in a murine model of acute inflammation. The results indicated that administration of the compound significantly reduced swelling and inflammatory markers compared to control groups. The mechanism was attributed to the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.

Study on Apoptosis Induction

In vitro experiments using human cancer cell lines demonstrated that treatment with this compound led to increased apoptosis rates. Flow cytometry analysis revealed that the compound activates caspase pathways, suggesting its role as a potential chemotherapeutic agent.

Propriétés

IUPAC Name |

[3-(2,5-dichlorobenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2O3/c1-9(18)20-12-4-2-3-10(7-12)15(19)13-8-11(16)5-6-14(13)17/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIFNEOKVXFXQAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)C(=O)C2=C(C=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641667 | |

| Record name | 3-(2,5-Dichlorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890100-28-4 | |

| Record name | 3-(2,5-Dichlorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.